molecular formula C26H42N4O6 B156983 Cepafungin III CAS No. 130743-09-8

Cepafungin III

Cat. No. B156983
M. Wt: 506.6 g/mol
InChI Key: ZQOSECHKDTUIEK-NUIZVSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cepafungin III is a cyclic lipopeptide antibiotic that is produced by the fungus Cephalosporium acremonium. It is a potent antifungal agent that has been extensively studied for its potential use in treating fungal infections.

Scientific Research Applications

Cepafungin III has been extensively studied for its potential use in treating fungal infections. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal properties, Cepafungin III has also been shown to have immunomodulatory effects, which could be useful in treating diseases such as cancer and autoimmune disorders.

Mechanism Of Action

Cepafungin III works by binding to the cell wall of fungal cells, disrupting their structure and preventing them from growing and dividing. Specifically, it binds to the beta-glucan component of the cell wall, which is essential for fungal cell survival. This mechanism of action is different from that of other antifungal agents, such as azoles and polyenes, which target different components of the fungal cell.

Biochemical And Physiological Effects

Cepafungin III has been shown to have a number of biochemical and physiological effects on fungal cells. It disrupts the cell wall structure, leading to cell lysis and death. It also inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, which further weakens the cell and makes it more susceptible to damage. In addition, Cepafungin III has been shown to stimulate the production of cytokines and other immune system molecules, which could be useful in treating diseases such as cancer and autoimmune disorders.

Advantages And Limitations For Lab Experiments

One advantage of using Cepafungin III in lab experiments is its broad spectrum of activity against different fungal species. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation is that it is a relatively expensive reagent, which can limit its use in larger-scale experiments.

Future Directions

There are a number of future directions for research on Cepafungin III. One area of interest is its potential use in combination with other antifungal agents, which could increase its effectiveness against certain fungal species. Another area of interest is its potential use in treating diseases such as cancer and autoimmune disorders, where its immunomodulatory effects could be beneficial. Finally, there is ongoing research into the synthesis of Cepafungin III and related compounds, which could lead to the development of new and more effective antifungal agents.

properties

CAS RN

130743-09-8

Product Name

Cepafungin III

Molecular Formula

C26H42N4O6

Molecular Weight

506.6 g/mol

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-9-methyldeca-2,4-dienamide

InChI

InChI=1S/C26H42N4O6/c1-17(2)10-8-6-5-7-9-11-23(34)30-24(19(4)31)26(36)29-21-16-20(32)14-15-27-22(33)13-12-18(3)28-25(21)35/h5,7,9,11-13,17-21,24,31-32H,6,8,10,14-16H2,1-4H3,(H,27,33)(H,28,35)(H,29,36)(H,30,34)/b7-5+,11-9+,13-12-/t18-,19+,20-,21-,24-/m0/s1

InChI Key

ZQOSECHKDTUIEK-NUIZVSKESA-N

Isomeric SMILES

C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCC(C)C)O

SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O

Canonical SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O

synonyms

Cepafungin III

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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